molecular formula C9H8ClNO2 B1463553 (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate CAS No. 1228670-06-1

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate

Cat. No.: B1463553
CAS No.: 1228670-06-1
M. Wt: 197.62 g/mol
InChI Key: VIGHFUPVCJZKGK-NSCUHMNNSA-N
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Description

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloropyridine ring and an acrylate ester group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

“(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate” is classified as a non-combustible solid . It has a WGK of 3 . For more detailed safety information, you may want to refer to its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate typically involves the reaction of 4-chloropyridine-3-carbaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate ester group to an alcohol or other reduced forms.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chloropyridine ring and the acrylate ester group, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl (E)-3-(4-chloropyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-13-9(12)3-2-7-6-11-5-4-8(7)10/h2-6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGHFUPVCJZKGK-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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